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Compound of Interest

Compound Name: AS-041164

Cat. No.: B10767956

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of AS-041164, a
potent and selective inhibitor of the y isoform of phosphoinositide 3-kinase (PI3K). The
document summarizes key quantitative data, details relevant experimental methodologies, and
visualizes the pertinent signaling pathway to offer a comprehensive resource for researchers in
pharmacology and drug discovery.

Quantitative Selectivity Profile

AS-041164 demonstrates notable selectivity for PI3Ky over other Class | PI3K isoforms. The
half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are
summarized in the table below.

Kinase Target IC50 (nM)
PI3Ky 70

PI3Ka 240

PI3KB 1450
PI3Kd 1700
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Data compiled from multiple sources. Actual values may vary depending on assay conditions.

[11[21[3][4]15]

Furthermore, broader kinase screening has revealed that AS-041164 exhibits minimal activity
against a panel of 38 other common kinases when tested at a concentration of 1.0 yuM,
underscoring its specific inhibitory action.[2][6]

Experimental Protocols

The determination of the IC50 values for AS-041164 is typically achieved through in vitro
kinase assays. While the specific protocol used for AS-041164 is not publicly detailed, a

representative methodology based on established practices for PI3K inhibitors is outlined
below.

In Vitro Kinase Inhibition Assay (Radiometric)

This biochemical assay quantifies the enzymatic activity of PI3K isoforms by measuring the
incorporation of radioactive phosphate into a lipid substrate. A reduction in this incorporation in
the presence of an inhibitor is indicative of its inhibitory potency.

Materials and Reagents:

Recombinant human PI3K isoforms (p1100/p85a, p110B/p85a, p110y, p110d/p85a)
 Lipid substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

o Radioactive ATP: [y-32P]ATP

» Non-radioactive ATP

e AS-041164 (or other test inhibitor)

» Kinase reaction buffer (e.g., containing HEPES, MgClz, DTT)

e Stop solution (e.g., 1M HCI)

e Scintillation cocktail
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Procedure:

e Compound Preparation: A serial dilution of AS-041164 is prepared in a suitable solvent,
typically DMSO.

e Reaction Setup: Purified recombinant PI3K isoforms are incubated with the lipid substrate
(PIP2), a mixture of non-radioactive ATP and [y-32P]ATP, and varying concentrations of AS-
041164 in the kinase reaction buffer.

e Reaction Incubation: The kinase reactions are typically carried out at room temperature for a
defined period, for example, 15 to 60 minutes.

e Reaction Termination: The reaction is stopped by the addition of a strong acid, such as 1M
HCI.

o Quantification: The amount of radioactive phosphate incorporated into the lipid substrate is
measured using a scintillation counter.

» Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the
inhibitor concentration. The IC50 value is then determined by fitting the data to a sigmoidal
dose-response curve.

PI3Ky Signaling Pathway

PI3KYy is a key component of the PI3BK/AKT/mTOR signaling pathway, which is crucial in
regulating a multitude of cellular processes, including cell growth, proliferation, survival, and
migration. The following diagram illustrates the core components and interactions within this
pathway.
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Caption: Simplified PI3BK/AKT/mTOR signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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© 2025 BenchChem. All rights reserved.

6/6

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10767956?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

